molecular formula C20H14Cl3NOS B2680736 3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide CAS No. 321431-66-7

3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide

Cat. No.: B2680736
CAS No.: 321431-66-7
M. Wt: 422.75
InChI Key: LMVBKDMMDBFSPC-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide is a chemical compound with the molecular formula C20H14Cl3NOS and a molecular weight of 422.75 g/mol. This compound belongs to the family of benzamides and is known for its unique structural features, which include multiple chlorine atoms and a sulfanylmethyl group attached to a phenyl ring.

Scientific Research Applications

3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for 3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide was not found, it’s important to handle all chemical compounds with care. For example, 3,4-Dichlorophenyl isocyanate, a related compound, is known to be an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-[(4-chlorophenyl)sulfanylmethyl]aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide:

    3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzenecarboxamide: Similar structure but with different functional groups.

    4-chloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide: Lacks the 3,4-dichloro substitution.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylmethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3NOS/c21-15-4-8-17(9-5-15)26-12-13-1-6-16(7-2-13)24-20(25)14-3-10-18(22)19(23)11-14/h1-11H,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVBKDMMDBFSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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